
N-Phényl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
Vue d'ensemble
Description
“N-Phenyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases . The compound also contains a 1,3,4-thiadiazole ring, which is a type of heterocycle that has been found to have various biological activities .
Molecular Structure Analysis
The molecular structure of “N-Phenyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide” is characterized by a pyrrolidine ring and a 1,3,4-thiadiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Agents antibactériens
L'échafaudage pyrrolidine a été largement étudié en découverte de médicaments en raison de sa capacité à explorer efficacement l'espace pharmacophore. Dans le cas du N-phényl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide, les chercheurs ont étudié ses propriétés antibactériennes . La structure du composé permet une variation stérique, conduisant à différents profils biologiques. Notamment, les substituants N' (tels que l'éthyle, l'hydrogène, le propyle et le phényle) influencent l'activité antibactérienne. Comprendre ces relations peut guider la conception de nouveaux agents antibactériens.
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
The mode of action would depend on the specific targets of the compound. As mentioned, the pyrrolidine ring is a common feature in many biologically active compounds, and it can contribute to the stereochemistry of the molecule . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
Again, without specific studies, it’s hard to summarize the affected pathways and their downstream effects. Compounds with a pyrrolidine ring have been found to have various biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can be influenced by many factors, including its chemical structure. The pyrrolidine ring can contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s ADME properties and their impact on bioavailability.
Analyse Biochimique
Biochemical Properties
N-Phenyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to interact with enzymes such as prolyl oligopeptidase, which is involved in the cleavage of proline-containing peptides . Additionally, the thiadiazole ring can interact with metal ions, potentially affecting metalloenzymes and their catalytic activities . These interactions highlight the compound’s ability to modulate enzyme activity and influence biochemical pathways.
Cellular Effects
N-Phenyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving protein kinases and phosphatases . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For example, it may enhance or inhibit the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby affecting overall cell behavior.
Molecular Mechanism
The molecular mechanism of action of N-Phenyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . It may act as an enzyme inhibitor or activator, depending on the target enzyme and the nature of the interaction . Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Phenyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, indicating its sustained impact on biochemical pathways .
Dosage Effects in Animal Models
The effects of N-Phenyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
N-Phenyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . The compound may affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels . These interactions highlight the compound’s potential to influence cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of N-Phenyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide within cells and tissues are critical for its biochemical effects. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . It may also affect its localization and accumulation in specific tissues, influencing its overall efficacy and function . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
N-Phenyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Propriétés
IUPAC Name |
N-phenyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-11(15-9-5-2-1-3-6-9)13-17-16-12(19-13)10-7-4-8-14-10/h1-3,5-6,10,14H,4,7-8H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSNFCKQOFYLMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=C(S2)C(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


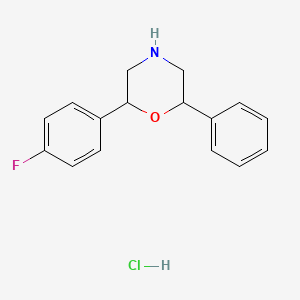
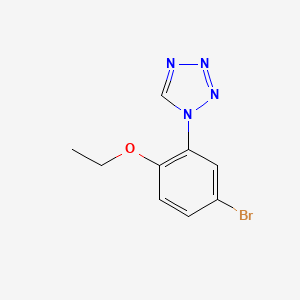
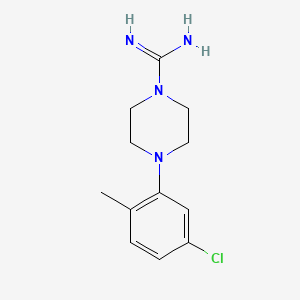
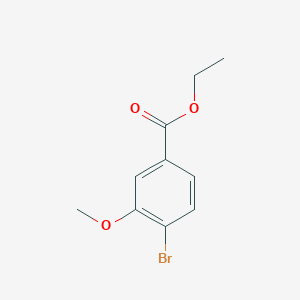

![N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline](/img/structure/B1463554.png)

![Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1463558.png)
![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B1463562.png)
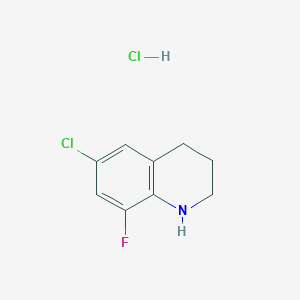
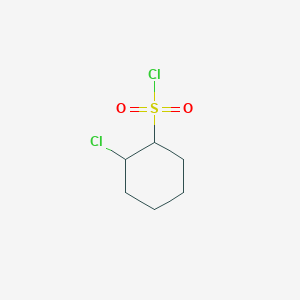

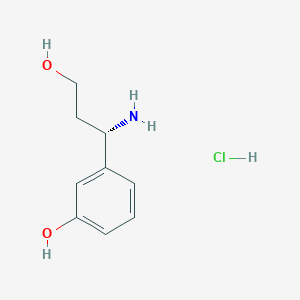
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1463570.png)
